molecular formula C24H27N7O3S B2976705 8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 866870-52-2

8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2976705
CAS No.: 866870-52-2
M. Wt: 493.59
InChI Key: HMELLMUHINBSGO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 8-Methoxy group: Likely influencing electronic properties and binding interactions.

Pyrimido[5,4-b]indoles are recognized for their diverse pharmacological roles, including kinase inhibition and receptor antagonism . The unique substitution pattern of this compound suggests tailored interactions with biological targets, such as alpha-1 adrenoceptors or CK1δ/ε kinases, based on structural analogs .

Properties

IUPAC Name

8-methoxy-3-[5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3S/c1-34-16-6-7-18-17(15-16)20-21(27-18)22(33)31(24(35)28-20)10-3-2-5-19(32)29-11-13-30(14-12-29)23-25-8-4-9-26-23/h4,6-9,15,27H,2-3,5,10-14H2,1H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMELLMUHINBSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from the appropriate indole precursor. The key steps typically include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Functionalization of the Indole Core: Introduction of the methoxy group and other substituents through electrophilic substitution reactions.

    Attachment of the Piperazine and Pyrimidine Moieties: This involves nucleophilic substitution reactions to attach the piperazine and pyrimidine groups to the indole core.

    Final Cyclization and Sulfanylidene Formation: The final steps involve cyclization and introduction of the sulfanylidene group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted indole derivatives .

Scientific Research Applications

8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Implications
Compound Name Key Structural Features Biological Activity
Target Compound 8-Methoxy, 2-sulfanylidene, pentyl-piperazine-pyrimidine chain Hypothesized kinase inhibition (e.g., CK1δ/ε) and alpha-1 adrenoceptor antagonism
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one (3) 8-Fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl) Demonstrated crystallographic stability; uncharacterized activity
3-(4-Methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-pyrimido[5,4-b]indol-4-one (ECHEMI) 4-Methoxyphenyl, piperidinylethylsulfanyl Potential alpha-1 adrenoceptor ligand (analogous to )
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one (10) 8-Fluoro, pyridinylmethyl Unspecified activity; structural simplicity may reduce target affinity

Key Observations :

  • Substitution at Position 8 : Methoxy (target) vs. fluoro (Compounds 3, 10) may alter electronic density and steric hindrance, impacting kinase selectivity .
  • Side Chain Complexity : The pentyl-piperazine-pyrimidine chain in the target compound likely enhances binding to larger enzyme pockets compared to simpler substituents (e.g., pyridinylmethyl in Compound 10) .
  • Sulfanylidene vs. Thioether Groups : The 2-sulfanylidene in the target compound could offer stronger hydrogen-bonding interactions than thioether-linked analogs (e.g., Compound 7) .
Activity Trends in Pyrimidoindole Derivatives

Evidence from pyrimido[5,4-b]indole analogs reveals:

  • Kinase Inhibition :
    • Nitro-substituted pyrimido[5,4-b]indoles exhibit reduced CK1δ/ε activity compared to pyrimido[4,5-b]indole isomers .
    • The target compound’s methoxy group may mitigate this reduction by avoiding electron-withdrawing effects seen in nitro groups .
  • Receptor Binding: Piperazine-containing derivatives (e.g., target compound) show higher alpha-1 adrenoceptor affinity than morpholine or pyridine analogs (e.g., Compound 10) .

Research Findings and Limitations

  • Synthesis Challenges : The pentyl-piperazine-pyrimidine side chain in the target compound likely requires multi-step synthesis, similar to procedures in , involving piperidine reflux and purification by flash chromatography.
  • Data Gaps: Quantitative activity data (e.g., IC50, Ki) for the target compound are absent in the provided evidence.

Biological Activity

The compound 8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular formula of the compound is C25H35N5O3SC_{25}H_{35}N_{5}O_{3}S with a molecular weight of 463.65 g/mol. The structure includes a pyrimidine ring linked to a piperazine moiety and a sulfanylidene group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown inhibition of cell proliferation in various cancer cell lines, including HepG2 and MCF-7 cells. The mechanism often involves the inhibition of NF-kB signaling pathways, which are critical in cancer progression and survival.

In a study assessing the effects of pyrimidine derivatives on HepG2 cells, it was found that certain compounds reduced cell viability with IC50 values ranging from 6.29 µM to 9.17 µM . This suggests that the compound may possess similar anticancer properties through modulation of key signaling pathways.

Neuroprotective Effects

The neuroprotective potential of this compound was evaluated using models of acute cerebral ischemia in mice. Preliminary results indicated that it significantly prolonged survival times and decreased mortality rates in treated groups compared to controls . This neuroprotective effect is attributed to its ability to modulate oxidative stress and inflammatory responses in neuronal tissues.

The biological activity of the compound can be attributed to several mechanisms:

  • NF-kB Inhibition : The compound may inhibit the activation of NF-kB by preventing the phosphorylation of IκBα and subsequent degradation. This action reduces the transcriptional activity of NF-kB target genes involved in cell survival and proliferation .
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) production, the compound may protect against oxidative damage in neuronal cells, contributing to its neuroprotective effects .
  • Antioxidant Activity : Some studies suggest that pyrimidine derivatives possess inherent antioxidant properties that help mitigate cellular damage caused by oxidative stress .

Study on Anticancer Activity

In a controlled laboratory setting, researchers synthesized various pyrimidine derivatives and tested their effects on cancer cell lines. The study demonstrated that specific modifications to the pyrimidine structure enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Neuroprotection in Ischemia Models

A case study involving bilateral common carotid artery occlusion in mice showed that treatment with the compound significantly improved neurological outcomes compared to untreated controls. The results indicated a dose-dependent response with notable reductions in infarct size and improved behavioral scores post-treatment .

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